Ethyl decanoate

Catalog No.
S527552
CAS No.
110-38-3
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl decanoate

CAS Number

110-38-3

Product Name

Ethyl decanoate

IUPAC Name

ethyl decanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3

InChI Key

RGXWDWUGBIJHDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC

Solubility

7.93e-05 M
0.0159 mg/mL at 25 °C
Soluble in most fixed oils, insoluble in glycerol and propylene glycol
1ml in 4ml 80% ethanol (in ethanol)

Synonyms

Ethyl caprate; Ethyl decanoate; Capric acid ethyl ester; Decanoic acid, ethyl ester; Ethyl caprinate; Ethyl decylate

Canonical SMILES

CCCCCCCCCC(=O)OCC

Description

The exact mass of the compound Ethyl decanoate is 200.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.93e-05 m0.0159 mg/ml at 25 °c0.0159 mg/ml at 25 °csoluble in most fixed oils, insoluble in glycerol and propylene glycol1ml in 4ml 80% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8909. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Decanoates - Supplementary Records. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Food Science and Flavor Analysis

  • Aroma research: Ethyl decanoate contributes to the fruity aroma of various foods and beverages, including wines, fruits (especially apples and grapes), and dairy products [1]. Studies investigate how ethyl decanoate interacts with other flavor compounds and how factors like ethanol concentration influence its release during consumption [1]. This knowledge helps researchers understand flavor perception and develop methods for aroma analysis in food science.

Source

[1] Immediate oral ethyl decanoate release (absolute peak areas) obtained... | Download Scientific Diagram - ResearchGate ()

Drug Delivery Systems

  • Prodrug design: Ethyl decanoate can be used as a prodrug moiety. A prodrug is an inactive compound that gets converted into an active drug molecule inside the body. By attaching ethyl decanoate to a drug molecule, researchers can modify its properties, such as improving its solubility or controlled release profile [2]. This approach is being explored for various therapeutic applications.

Source

[2] Ethyl decanoate: a promising prodrug moiety for improving drug delivery. Journal of Pharmacy and Pharmacology: )

Ethyl decanoate, also known as ethyl caprate, is an organic compound classified as a fatty acid ester. Its chemical formula is C12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2} or CH3(CH2)8COOC2H5\text{CH}_{3}(\text{CH}_{2})_{8}\text{COOC}_{2}\text{H}_{5}. This compound is formed through the esterification of decanoic acid (capric acid) with ethanol. Ethyl decanoate is characterized by its fruity aroma, making it a common component in flavoring and fragrance applications. It is often produced during fermentation processes, particularly in winemaking at elevated temperatures .

In the context of food science, ethyl decanoate contributes to flavor perception by interacting with olfactory receptors in the nose. The fruity and sweet aroma arises from its specific molecular structure and its volatility, allowing it to reach the olfactory epithelium [].

Ethyl decanoate is generally considered safe for consumption in approved flavoring quantities []. However, it may cause mild skin irritation upon prolonged contact [].

  • Flammability: Flammable liquid with a flash point of 93 °C [].
  • Toxicity: Limited data available on oral or inhalation toxicity. However, it is advisable to handle it with care and avoid ingestion or inhalation [].

Safety Precautions

Standard laboratory safety practices should be followed while handling ethyl decanoate, including wearing gloves, eye protection, and working in a well-ventilated area [].

Typical of esters:

  • Esterification: The reaction between decanoic acid and ethanol produces ethyl decanoate and water.
    C10H20O2+C2H5OHC12H24O2+H2O\text{C}_{10}\text{H}_{20}\text{O}_2+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_{12}\text{H}_{24}\text{O}_2+\text{H}_2\text{O}
  • Hydrolysis: Ethyl decanoate can be hydrolyzed back into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
    C12H24O2+H2OC10H20O2+C2H5OH\text{C}_{12}\text{H}_{24}\text{O}_2+\text{H}_2\text{O}\rightleftharpoons \text{C}_{10}\text{H}_{20}\text{O}_2+\text{C}_2\text{H}_5\text{OH}
  • Transesterification: This process involves swapping the alkoxy group of ethyl decanoate with another alcohol, producing a different ester.

Ethyl decanoate exhibits low toxicity, with a reported oral LD50 in rats greater than 5000 mg/kg, indicating it has a relatively safe profile for human consumption . In dermatological studies, no sensitization reactions were observed at concentrations of up to 2% in petrolatum . Its fruity aroma makes it appealing for use in food and cosmetic products.

Ethyl decanoate can be synthesized through several methods:

  • Direct Esterification: This method involves heating decanoic acid with ethanol in the presence of an acid catalyst.
  • Fermentation: Ethyl decanoate is often produced as a byproduct during the fermentation of sugars by yeast, especially under conditions favoring ester formation.
  • Transesterification: This involves reacting triglycerides (fats/oils) with ethanol to produce ethyl esters, including ethyl decanoate.

Ethyl decanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethyl caprylateC₈H₁₈O₂Derived from caprylic acid; shorter carbon chain
Ethyl laurateC₁₂H₂₄O₂Derived from lauric acid; used in cosmetics
Ethyl myristateC₁₄H₂₈O₂Derived from myristic acid; used in food products
Ethyl palmitateC₁₆H₃₂O₂Derived from palmitic acid; common in palm oil

Uniqueness of Ethyl Decanoate

Ethyl decanoate stands out due to its longer carbon chain compared to similar compounds like ethyl caprylate and ethyl laurate. This structural difference contributes to its unique fruity aroma and specific applications in flavoring and fragrance industries. Additionally, its production during fermentation processes adds to its significance in food science .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colourless liquid with an oily brandy-like odou

XLogP3

4.6

Exact Mass

200.18

Boiling Point

241.5 °C

Density

d15.54 0.87
0.863-0.868

Appearance

Solid powder

Melting Point

-20.0 °C
-20 °C
-20°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GY39FB86UO

Other CAS

110-38-3

Wikipedia

Ethyl decanoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Decanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
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